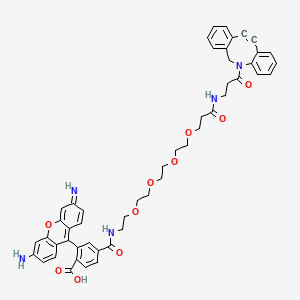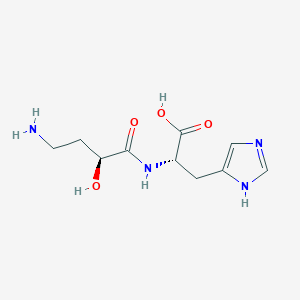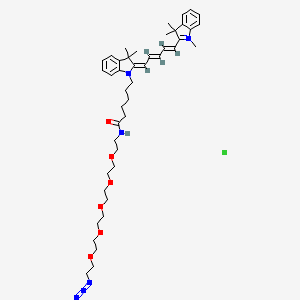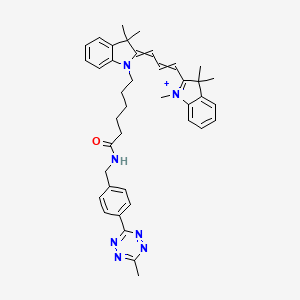
E17110
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E17110 is a LXRβ agonist. E17110 showed a significant activation effect on LXRβ with an EC50 value of 0.72 μmol/L. E17110 also increased the expression of ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1) in RAW264.7 macrophages. Moreover, E17110 significantly reduced cellular lipid accumulation and promoted cholesterol efflux in RAW264.7 macrophages.
科学的研究の応用
Mechanism-Based PK/PD Modeling in Drug Development
Wu, Joshi, Ren, and Ng (2006) demonstrated the application of mechanism-based PK/PD modeling in dose selection for muM17, a surrogate monoclonal antibody for efalizumab. This modeling was used to establish dose equivalency between muM17 in mice and efalizumab in humans based on CD11a expression on T-lymphocytes. The study highlights the use of pharmacokinetic/pharmacodynamic (PK/PD) models in drug development, particularly in determining appropriate dosing regimens for clinical use (Wu et al., 2006).
Ribosomal Protein Studies in Plants
Gantt and Thompson (1990) researched the primary structures and evolutionary relationships of plant cytosolic ribosomal proteins, specifically Arabidopsis thaliana cytosolic ribosomal protein S11 and plastid ribosomal protein CS17. Their findings contribute to the understanding of the evolutionary origins and functional roles of ribosomal proteins in plants (Gantt & Thompson, 1990).
Hydrological Modeling and Decision Support
Hut, Hall, Drost, and van de Giesen (2020) discussed the development of eWatercycle, a FAIR multi-application platform for hydrological modeling. This platform is designed to support decision-making in hydrology and addresses the challenge of model complexity and adaptability in hydrological research (Hut et al., 2020).
Immunology and Disease Models
Valaperti et al. (2008) studied the role of CD11b+ monocytes in Experimental Autoimmune Myocarditis (EAM), a Th17 T cell-mediated mouse model of postinflammatory heart disease. Their research contributes to the understanding of immunological mechanisms in heart diseases and potential therapeutic targets (Valaperti et al., 2008).
Influence of Estradiol on Immune Responses
Anipindi, Bagri, Roth, Dizzell, Nguyen, Shaler, Chu, Jiménez‐Saiz, Liang, Swift, Nazli, Kafka, Bramson, Xing, Jordana, Wan, Snider, Stampfli, and Kaushic (2016) explored how estradiol enhances CD4+ T-cell anti-viral immunity. Their work sheds light on the molecular mechanisms by which hormones can influence immune responses, particularly in the context of viral infections (Anipindi et al., 2016).
PET Tracers for Inflammation Studies
Zanotti-Fregonara, Pascual, Veronese, Yu, Beers, Appel, and Masdeu (2019) conducted a comparison study between two PET tracers, 11C-ER176 and 11C-PBR28, for quantifying the translocator protein in the human brain. This research is significant in the context of studying inflammation in the brain, which has applications in various neurological disorders (Zanotti-Fregonara et al., 2019).
Surrogate Antibody Evaluation for Safety Testing
Clarke, Leach, Pippig, Joshi, Wu, House, and Beyer (2004) evaluated a surrogate antibody, muM17, for safety testing of the efalizumab antibody. This study illustrates the process of evaluating surrogate antibodies in preclinical safety testing, which is crucial in the development of therapeutic antibodies (Clarke et al., 2004).
LXRβ Agonist Activity of E17110
Li, Wang, Liu, Lu, Jiang, Xu, and Si (2016) identified E17110 as a novel compound with LXRβ agonist activity. This discovery is relevant to the development of potential anti-atherosclerotic drugs, as E17110 showed promise in promoting reverse cholesterol transport in vitro (Li et al., 2016).
特性
製品名 |
E17110 |
|---|---|
分子式 |
C16H15FN2O5 |
分子量 |
334.3034 |
IUPAC名 |
1-oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 6-fluoro-3-methylbenzofuran-2-carboxylate |
InChI |
InChI=1S/C16H15FN2O5/c1-8-11-4-3-10(17)7-12(11)24-13(8)15(21)23-9(2)14(20)19-6-5-18-16(19)22/h3-4,7,9H,5-6H2,1-2H3,(H,18,22) |
InChIキー |
SMRPARLQNTVFLB-UHFFFAOYSA-N |
SMILES |
FC1=CC=C2C(OC(C(OC(C(N3C(NCC3)=O)=O)C)=O)=C2C)=C1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
E17110; E-17110; E 17110. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



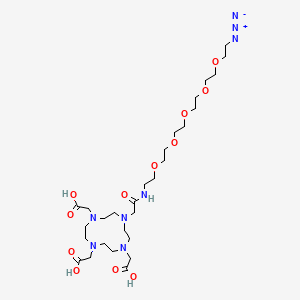
![benzyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]oxy]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1192593.png)
